molecular formula C11H14ClNO2 B1330087 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide CAS No. 34162-12-4

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B1330087
CAS No.: 34162-12-4
M. Wt: 227.69 g/mol
InChI Key: HPHJTWKPQRPOLN-UHFFFAOYSA-N
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Description

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide: is a chemical compound with the molecular formula C11H14ClNO2. It is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline. This compound is used in scientific research due to its unique properties, allowing for potential breakthroughs in various fields such as pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods reported for the synthesis of similar compounds involves the reaction of 2-chloracetamide with formaldehyde . This method can be adapted for the synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide by using appropriate starting materials and reaction conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions, including substitution reactions. It can be used as a reagent in the synthesis of other compounds, such as imidazole compounds and carboxylic acid activating reagents .

Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, chloroacetic acid, and 2-ethyl-6-methylaniline. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include imidazole compounds and other carboxylic acid activating reagents, which are useful intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide has diverse applications in scientific research due to its unique properties. It is used in the synthesis of various organic compounds, including pharmaceuticals and materials for industrial applications. Its ability to act as a reagent in the synthesis of other compounds makes it valuable in organic synthesis and material science.

Mechanism of Action

The mechanism by which 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide exerts its effects is not well-documented. similar compounds are known to interact with specific molecular targets and pathways, leading to their desired effects. Further research is needed to elucidate the exact mechanism of action for this compound.

Comparison with Similar Compounds

  • 2-Chloro-N-(hydroxymethyl)acetamide
  • 2-Chloro-N-methylacetamide
  • 2-Chloro-N-phenylacetamide

Comparison: 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide is unique due to its specific structure and properties, which allow it to be used in a wide range of scientific research applications.

Properties

IUPAC Name

2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJTWKPQRPOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187767
Record name Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34162-12-4
Record name Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The amine, 2-(3-Methoxy-phenyl)-ethylamine, was taken up as a 0.6 M solution in DCM, followed by addition of TEA (2 equiv.). The mixture was then cooled in an IPA/dry ice bath. When the reaction temperature reached −60° C., a solution of chloroacetylchloride in DCM (2.6 M) was added dropwise so as to keep the temperature below −60° C. After complete addition, the reaction was stirred at −60° C. for 1 h. The reaction was then warmed to −20° C. and filtered over GF filter paper to remove some of the TEA —HCl salt. The filtrate was warmed the rest of the way to rt and transferred to a separatory funnel where it was washed with 1 N HCl (2×) and brine. The organic layer was dried over MgSO4 and concentrated to give a dark purple solid. This crude product was directly used in the next step without further purification.
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